molecular formula C21H20ClN3O2 B2943849 1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide CAS No. 899985-09-2

1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide

Cat. No. B2943849
CAS RN: 899985-09-2
M. Wt: 381.86
InChI Key: HYQXIHKBIQQAPZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on related chemical structures has led to the development of innovative synthesis methods and detailed characterization of similar compounds. For instance, the work by Özer et al. (2009) on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including phenyl and various chlorophenyl substituents, contributes to the chemical understanding and potential applications of structurally similar compounds. These derivatives were thoroughly characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, providing a foundation for further exploration of related chemical entities (Özer, Arslan, VanDerveer, & Külcü, 2009).

Anticonvulsant and Antimicrobial Activities

Several studies have evaluated the biological activities of compounds structurally related to "1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide," shedding light on their potential applications. For example, the crystal structures of three anticonvulsant enaminones were determined by Kubicki, Bassyouni, & Codding (2000), providing insights into their hydrogen bonding and potential for medical application. This research highlights the structural features that could influence the biological activities of related compounds (Kubicki, Bassyouni, & Codding, 2000). Furthermore, Desai, Dodiya, & Shihora (2011) synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating their potential as antimicrobial agents. This work contributes to the understanding of the antimicrobial potential of compounds with similar structural frameworks (Desai, Dodiya, & Shihora, 2011).

Molecular Docking Studies

The exploration of the molecular interactions and docking studies of related compounds provides valuable insights into their potential as therapeutic agents. Katariya, Vennapu, & Shah (2021) conducted a synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which included chlorophenyl substituents, as anticancer and antimicrobial agents. The docking studies offered promising results for the utilization of these compounds to overcome microbial resistance, indicating the potential for similar compounds to be explored for their therapeutic relevance (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c22-15-9-7-14(8-10-15)21(11-3-4-12-21)20(27)23-13-18-16-5-1-2-6-17(16)19(26)25-24-18/h1-2,5-10H,3-4,11-13H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQXIHKBIQQAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide

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